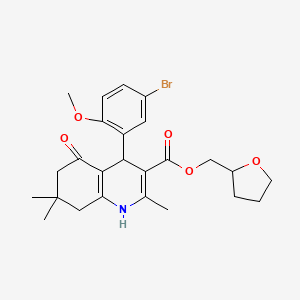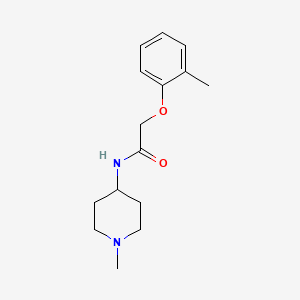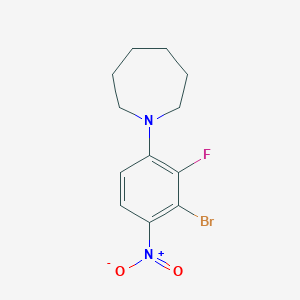
5-bromo-3-hydroxy-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one
Descripción general
Descripción
5-bromo-3-hydroxy-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one, also known as SB-216763, is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3). This compound has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Mecanismo De Acción
5-bromo-3-hydroxy-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one is a selective and potent inhibitor of GSK-3, a serine/threonine protein kinase that plays a key role in many cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. GSK-3 is involved in the regulation of many signaling pathways, including the Wnt/β-catenin pathway, which plays a critical role in many diseases, including cancer and neurodegenerative disorders. By inhibiting GSK-3, 5-bromo-3-hydroxy-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one can modulate these signaling pathways and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
5-bromo-3-hydroxy-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one has been shown to have a wide range of biochemical and physiological effects. In cancer research, 5-bromo-3-hydroxy-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one has been shown to inhibit cell proliferation, induce apoptosis, and inhibit tumor growth in animal models. In diabetes research, 5-bromo-3-hydroxy-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one has been shown to promote insulin secretion, improve glucose tolerance, and protect pancreatic beta cells from apoptosis. In neurodegenerative disorder research, 5-bromo-3-hydroxy-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one has been shown to protect neurons from oxidative stress, improve cognitive function, and reduce neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-bromo-3-hydroxy-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one is its selectivity and potency as a GSK-3 inhibitor. This allows for specific modulation of GSK-3-dependent signaling pathways without affecting other cellular processes. Another advantage is its relatively simple synthesis method and availability of commercial sources. However, one limitation is its potential off-target effects, as GSK-3 is involved in many cellular processes. Additionally, the in vivo efficacy and safety of 5-bromo-3-hydroxy-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one need to be further evaluated.
Direcciones Futuras
There are several future directions for 5-bromo-3-hydroxy-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one research. In cancer research, 5-bromo-3-hydroxy-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one could be further studied for its potential to inhibit tumor growth and improve chemotherapy efficacy. In diabetes research, 5-bromo-3-hydroxy-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one could be studied for its potential to improve insulin sensitivity and prevent diabetic complications. In neurodegenerative disorder research, 5-bromo-3-hydroxy-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one could be studied for its potential to improve cognitive function and prevent neurodegeneration. Additionally, the development of more potent and selective GSK-3 inhibitors could provide new therapeutic options for various diseases.
Aplicaciones Científicas De Investigación
5-bromo-3-hydroxy-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, 5-bromo-3-hydroxy-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one has been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, 5-bromo-3-hydroxy-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one has been studied for its potential to promote insulin secretion and improve glucose tolerance. In neurodegenerative disorder research, 5-bromo-3-hydroxy-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one has been shown to protect neurons from oxidative stress and improve cognitive function.
Propiedades
IUPAC Name |
5-bromo-3-hydroxy-3-morpholin-4-yl-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O3/c13-8-1-2-10-9(7-8)12(17,11(16)14-10)15-3-5-18-6-4-15/h1-2,7,17H,3-6H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYSQVHVWYQBAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2(C3=C(C=CC(=C3)Br)NC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-3-hydroxy-3-morpholin-4-yl-1H-indol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(2,6-dimethylphenoxy)butyl]-1H-imidazole oxalate](/img/structure/B5210215.png)
![3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B5210230.png)
![1-(4-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5210233.png)

![cyclohexyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5210264.png)
![tetrahydro-2-furanylmethyl 4-[2-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5210267.png)
![3-chloro-N-{[(2,5-dichlorophenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B5210273.png)


![2-chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5210288.png)
![N-(2-methoxyphenyl)-2-[(4-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5210302.png)
![N-cyclohexyl-2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5210316.png)
![(3R*,4R*)-1-(1,3-benzodioxol-5-ylcarbonyl)-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5210322.png)
![N-(4-chlorobenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5210331.png)